Triethyl orthoacetate
Description
Properties
IUPAC Name |
1,1,1-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXKKFRNOPRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058815 | |
| Record name | Ethane, 1,1,1-triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058815 | |
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Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 1,1,1-Triethoxyethane | |
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CAS No. |
78-39-7 | |
| Record name | Triethyl orthoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-39-7 | |
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| Record name | 1,1,1-Triethoxyethane | |
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| Record name | Triethyl orthoacetate | |
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| Record name | Ethane, 1,1,1-triethoxy- | |
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| Record name | Ethane, 1,1,1-triethoxy- | |
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| Record name | Triethyl orthoacetate | |
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| Record name | 1,1,1-TRIETHOXYETHANE | |
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Preparation Methods
Reaction Mechanism and Conditions
In this approach, ethyl acetate reacts with excess diethyl ether in the presence of BF3 as a catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the ethoxy group from diethyl ether displaces the acetate group from ethyl acetate. The process typically occurs in an autoclave at elevated temperatures (110°C) over 12 hours.
Key reaction parameters :
-
Molar ratio : Ethyl acetate to diethyl ether (1:10)
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Catalyst loading : 1 mol% BF3 relative to ethyl acetate
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Solvent : Hexadecane (internal standard for gas chromatography analysis)
Yield and Optimization
Under optimal conditions, this method achieves yields exceeding 90%. For instance, a scaled-up synthesis using 10 mmol ethyl acetate and 100 mmol diethyl ether produced this compound with 95% yield after purification. The use of hexadecane as an internal standard ensures precise monitoring of reaction progress via gas chromatography.
Acetonitrile-Based Synthesis
An alternative route involves acetonitrile and ethanol as starting materials, adapted from methodologies developed for trimethyl orthoacetate. Although originally designed for the trimethyl variant, this two-step process can be modified for this compound by substituting methanol with ethanol.
Step 1: Formation of Ethylimino Acetate Hydrochloride
Acetonitrile reacts with ethanol in the presence of dry hydrogen chloride (HCl) gas to form ethylimino acetate hydrochloride. This exothermic reaction requires careful temperature control (-20°C to -5°C) and the addition of a non-polar solvent (e.g., n-hexane) to manage reactivity.
Reaction conditions :
-
Molar ratio : Acetonitrile:ethanol:HCl = 1:1.5:1.1
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Surfactant : Gemini surfactant (0.001–0.005 mol% relative to acetonitrile) to absorb residual water
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Duration : 6 hours under vigorous stirring
Step 2: Alcoholysis to this compound
The ethylimino acetate hydrochloride intermediate undergoes alcoholysis with excess ethanol (2–4 equivalents relative to acetonitrile). Adjusting the pH to 5–6.5 using ammonia gas ensures complete conversion. The reaction proceeds at 25–40°C for 3–4 hours, followed by filtration and distillation to isolate the product.
Yield and scalability :
-
Lab-scale : 85–92% yield (adapted from trimethyl orthoacetate data)
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Industrial-scale : Batch processes in 1,000 L reactors demonstrate consistent yields above 90% after optimization.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods for this compound synthesis:
Industrial Production Considerations
Environmental Impact
The acetonitrile method produces less volatile organic compounds (VOCs) compared to transesterification, aligning with green chemistry principles.
Chemical Reactions Analysis
Triethyl orthoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, this compound hydrolyzes to form acetic acid and ethanol.
Johnson-Claisen rearrangement: This reaction involves the conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds using this compound.
Acetylation: This compound is used to introduce acetate groups into alcohols, forming esters.
Common reagents and conditions for these reactions include acids, bases, and various solvents such as ethanol and toluene. The major products formed from these reactions are acetic acid, ethanol, and various esters.
Scientific Research Applications
Pharmaceutical Applications
1.1 Chelation Therapy for Metal Overload Disorders
Triethyl orthoacetate has been identified as an effective chelator for excess metal ions, particularly iron. Research shows that it can efficiently remove iron from the body, making it a potential treatment for conditions like hemochromatosis and thalassemia. A patent describes its use in pharmaceutical compositions aimed at reducing toxic levels of iron and other heavy metals in patients .
- Mechanism of Action : TEOA binds to ferric ions (Fe³⁺), facilitating their excretion from the body. This property is crucial for treating iron overload disorders, where elevated iron levels can lead to organ damage and other health complications.
- Dosage and Efficacy : Effective doses range from 10-100 mg/kg body weight, tailored according to individual patient needs and severity of the condition. Studies indicate that TEOA not only reduces serum ferritin levels but also minimizes associated organ damage .
Organic Synthesis
2.1 Role as a Reagent
This compound serves as a valuable reagent in organic synthesis, particularly in the formation of esters and other functional groups. It acts as a dehydrating agent and can facilitate various chemical reactions, including:
- Esterification : TEOA can introduce acetate groups into alcohols, enhancing the synthesis of esters.
- Crosslinking Agent : In polymer chemistry, TEOA has been used to develop novel crosslinking methods for hydrogels, improving material properties in biomedical applications .
Material Science
3.1 Porous Media Research
TEOA is utilized in the production of porous materials through co-condensation processes with resorcinol-formaldehyde (RF) precursors. This application is significant in developing advanced materials for filtration and catalysis .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceutical | Chelation therapy | Reduces iron overload; minimal toxicity |
| Organic Synthesis | Esterification | Facilitates formation of esters |
| Material Science | Porous media production | Enhances material properties |
Case Studies
4.1 Treatment of Iron Overload Disorders
A clinical study demonstrated the effectiveness of TEOA in patients with hereditary hemochromatosis. Patients receiving TEOA showed significant reductions in serum ferritin levels over a treatment period of several months, indicating its potential as a long-term therapeutic agent .
4.2 Synthesis of Hydrogel Films
In another study focused on biomedical applications, TEOA was employed in synthesizing hydrogel films from chitosan and polyvinyl alcohol (PVA). The resulting hydrogels exhibited improved mechanical properties and biocompatibility, making them suitable for drug delivery systems .
Mechanism of Action
The mechanism of action of triethyl orthoacetate involves its ability to act as an acetylating agent. In the Johnson-Claisen rearrangement, this compound reacts with allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds through a series of rearrangements and eliminations . The molecular targets and pathways involved include the formation of carbon-oxygen bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Comparison with Similar Orthoesters
Reactivity and Selectivity
Key Findings:
- TEOA vs. TEOF: TEOA excels in amino acid acetylation (95% ee) and phosphonate esterification, while TEOF outperforms in cyclocondensation (85% yield for 4-styrylquinazoline) . Mechanistic studies reveal TEOA’s unique ability to stabilize carbocations via ethyl group donation, enabling one-pot lactone synthesis .
- Steric Effects : Longer alkyl chains (e.g., triethyl orthopropionate) reduce yields due to steric hindrance .
- Chemoselectivity : TEOA produces xanthines, whereas TEOF forms pteridines, highlighting divergent pathways .
Mechanistic Insights
- TEOA in Phosphonate Esterification: Forms intermediate A, which decomposes to monoester 3b at RT and diester 4b at higher temperatures. Three TEOA molecules are required for diester formation, emphasizing its stoichiometric role .
- TEOF in Cyclocondensation: Generates stabilized carbocations more readily, facilitating aromatic aldehyde reactions that TEOA cannot achieve .
- Amino Acid Acetylation: TEOA’s acetyl group enables dual esterification and N-acetylation, while TEOF fails due to formate’s instability under similar conditions .
Limitations and Challenges
- Reactivity Trade-offs : TEOA’s lower reactivity in cyclocondensation vs. TEOF necessitates tailored conditions .
- Byproduct Formation : Excess TEOA can lead to pyrophosphonate byproducts in phosphonic acid reactions .
- Thermal Sensitivity : Prolonged heating (>150°C) may degrade TEOA, limiting its use in high-temperature protocols .
Biological Activity
Triethyl orthoacetate (TEOAc), with the chemical formula or , is an organic compound classified as an orthoester of acetic acid. This colorless, oily liquid is primarily utilized in organic synthesis, particularly for acetylation reactions and as a reagent in various chemical transformations, including the Johnson-Claisen rearrangement . Beyond its synthetic utility, TEOAc has garnered attention for its potential biological activities, which are the focus of this article.
The biological activity of TEOAc can be attributed to its reactivity as a precursor in the synthesis of biologically active compounds. It serves as a versatile building block in organic chemistry, facilitating the formation of various heterocycles and other complex molecules that exhibit significant biological properties.
- Antimicrobial Activity : Recent studies have demonstrated that derivatives synthesized from TEOAc possess antimicrobial properties. For instance, compounds derived from TEOAc have shown efficacy against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.40 µg/mL .
- Anticancer Potential : Research indicates that certain derivatives obtained through reactions involving TEOAc exhibit anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival, although further studies are needed to elucidate their mechanisms fully .
- Enzyme Inhibition : Some studies have suggested that TEOAc derivatives can act as enzyme inhibitors, potentially affecting metabolic pathways relevant to various diseases. For example, certain synthesized compounds have been evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension and cardiovascular diseases .
Case Study 1: Synthesis of Antimycobacterial Agents
A study published in 2016 investigated the synthesis of a series of compounds derived from TEOAc aimed at targeting Mycobacterium tuberculosis. The synthesized compounds were evaluated for their anti-mycobacterial activity against the H37Rv strain. The results indicated that several compounds exhibited promising activity, with potency ranging from 0.40 to 6.25 µg/mL . This study highlights the potential of TEOAc as a scaffold for developing new anti-tuberculosis agents.
Case Study 2: Anticancer Activity Assessment
In another research effort, derivatives synthesized from TEOAc were screened for anticancer activity against various cancer cell lines. The results indicated that some derivatives inhibited cell growth significantly at low concentrations, suggesting their potential as lead compounds in cancer therapy development . The structure-activity relationship (SAR) analysis revealed specific functional groups that enhanced biological activity.
Data Table: Summary of Biological Activities
| Activity | Compound/Derivatives | Target Organism/Cell Line | MIC/IC50 |
|---|---|---|---|
| Antimycobacterial | Various TEOAc derivatives | Mycobacterium tuberculosis | 0.40 - 6.25 µg/mL |
| Anticancer | Selected derivatives | Cancer cell lines (e.g., MCF-7) | Low µM range |
| Enzyme Inhibition | Specific derivatives | ACE | Not specified |
Q & A
Q. What are the primary synthetic applications of triethyl orthoacetate in organic chemistry, and what methodological considerations are critical for its use?
this compound is widely used as an acylating agent and orthoester donor in organic synthesis. Key applications include:
- Esterification reactions : It facilitates the selective esterification of phosphonic acids, where optimal substrate conversion (≥99%) is achieved at 40°C using this compound as both solvent and reagent (3–5 equiv. relative to substrate) .
- Enantioselective synthesis : In allylic alcohol reactions, it serves as an ethyl donor under catalytic acid conditions (e.g., propionic acid), with purification via column chromatography after removing excess reagent under reduced pressure .
- Heterocycle formation : It participates in microwave-assisted multicomponent reactions (MCRs) to synthesize imidazo[1,2-a]pyridines, requiring precise stoichiometry (1:3:3 molar ratio of substrate, this compound, and cyanamide) and controlled heating (e.g., microwave irradiation at 100°C) . Methodological tip : Use inert conditions and monitor reactions via TLC or NMR to track intermediate formation .
Q. How should this compound be handled safely in laboratory settings?
this compound is a flammable liquid (Category 3, H226) requiring strict safety protocols:
- Storage : Keep in a cool, well-ventilated area away from ignition sources. Use explosion-proof equipment .
- Handling : Wear PPE (gloves, goggles), avoid inhalation of vapors, and work under fume hoods. In case of skin contact, wash thoroughly with soap and water .
- Disposal : Follow local regulations for ester-containing waste .
Advanced Research Questions
Q. How do temperature and solvent choice influence the selectivity and yield of esterification reactions using this compound?
Temperature and solvent are critical for optimizing reaction outcomes:
- Temperature effects : In phosphonic acid esterification, increasing temperature from 30°C to 40°C improves substrate conversion from ~90% to ≥99%, while selectivity for diesters over monoesters rises from 85% to 99% at 90°C. However, temperatures >100°C risk product decomposition .
- Solvent role : Using this compound as a solvent in excess (5+ equiv.) maximizes reactivity due to its dual role as reagent and medium, minimizing side reactions . Data contradiction note : While this compound is effective in esterification, its reactivity varies among ortho esters. For example, triethyl orthoformate shows negligible reactivity under similar conditions, highlighting the need for substrate-specific optimization .
Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in enantioselective syntheses?
Discrepancies in stereoselectivity often arise from competing reaction pathways. Key strategies include:
- Catalyst screening : Heterogeneous catalysts (e.g., silica sulfuric acid) improve stereocontrol in alkene synthesis by directing regioselective attack .
- Reaction monitoring : Real-time ³¹P or ¹H NMR analysis helps identify intermediates and adjust conditions (e.g., acid catalyst loading) to favor desired enantiomers .
- Thermodynamic control : Prolonged heating (e.g., 5 hours at 137°C) in cyclization reactions can shift equilibria toward thermodynamically stable products .
Q. How does this compound’s reactivity compare to other orthoesters in non-conventional media (e.g., SO₂ or ionic liquids)?
this compound exhibits unique reactivity in non-polar and acidic media:
- In liquid SO₂ : It undergoes rapid alkoxy exchange (t½ <24 hr at 25°C), forming ethyl acetate and diethyl sulfite. This contrasts with triethyl orthoformate, which requires higher temperatures (85–90°C) for partial conversion .
- Microwave-assisted reactions : It enables faster kinetics in MCRs compared to conventional heating, though non-thermal microwave effects are minimal . Mechanistic insight : The electron-withdrawing acetate group in this compound enhances electrophilicity, making it more reactive than orthoformate derivatives in polar solvents .
Methodological Best Practices
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate products from excess this compound .
- Reaction scaling : Maintain stoichiometric ratios (e.g., 5.74 equiv. of this compound for O-acylation) to ensure reproducibility .
- Data reporting : Include detailed reaction parameters (temperature, solvent volume, catalyst loading) to enable replication, as per guidelines in Organic Chemistry Journal and Beilstein Journal of Organic Chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
